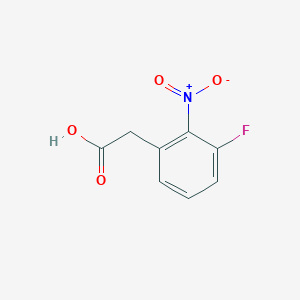

2-(3-Fluoro-2-nitrophenyl)acetic acid

CAS No.: 872141-25-8

Cat. No.: VC2294716

Molecular Formula: C8H6FNO4

Molecular Weight: 199.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872141-25-8 |

|---|---|

| Molecular Formula | C8H6FNO4 |

| Molecular Weight | 199.14 g/mol |

| IUPAC Name | 2-(3-fluoro-2-nitrophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) |

| Standard InChI Key | ZHQHUGDDYSPNTM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O |

Introduction

Physical and Chemical Properties

Structural Characteristics

2-(3-Fluoro-2-nitrophenyl)acetic acid has a molecular formula of C8H6FNO4, indicating its composition of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms. The structural arrangement features a phenyl ring with a fluoro substituent at the meta position (C-3) and a nitro group at the ortho position (C-2) relative to the acetic acid side chain .

The acetic acid moiety attached to the phenyl ring provides a carboxylic acid functional group that can participate in various chemical reactions, including esterification, amidation, and salt formation. This functional group versatility enhances the compound's utility as a building block in organic synthesis and pharmaceutical development.

Physical Properties

2-(3-Fluoro-2-nitrophenyl)acetic acid exhibits distinct physical properties that are relevant to its handling, storage, and application in research and industrial settings. Table 1 summarizes the key physical properties of this compound:

The relatively high boiling point of 352.3±27.0 °C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group. The compound's density of approximately 1.5 g/cm³ is typical for aromatic compounds containing multiple functional groups.

The flash point of 166.9±23.7 °C suggests that the compound has a relatively low flammability risk under normal laboratory conditions, although appropriate safety precautions should still be observed during handling and storage.

Chemical Properties

The chemical properties of 2-(3-Fluoro-2-nitrophenyl)acetic acid are primarily influenced by its functional groups: the carboxylic acid, the nitro group, and the fluorine substituent. The carboxylic acid moiety can undergo typical acid-base reactions, forming salts with bases and participating in esterification reactions with alcohols.

In comparison to similar fluorinated nitrophenylacetic acid derivatives, such as 5-fluoro-2-nitrophenylacetic acid (CAS: 29640-98-0), the positioning of the fluoro group at position 3 instead of position 5 may result in different electronic effects and consequently different chemical reactivities and biological activities .

These first aid measures emphasize the importance of immediate decontamination and medical attention following exposure, reflecting the compound's potential for causing harm through various exposure routes.

Protective Measures

When handling 2-(3-Fluoro-2-nitrophenyl)acetic acid, appropriate protective measures should be implemented to minimize the risk of exposure. These measures include:

-

Chemical safety goggles or full-face protection to prevent eye contact

-

Chemical-resistant gloves (nitrile or similar material) to prevent skin contact

-

Lab coat and additional body protection as appropriate for the specific handling scenario

-

Work in a well-ventilated area or use a chemical fume hood to prevent inhalation

-

Respiratory protection if ventilation is inadequate

Proper storage conditions should include keeping the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition. Due to the presence of the nitro group, which can impart explosive properties to some compounds, special attention should be paid to avoiding conditions that could lead to decomposition or uncontrolled reactions.

Applications and Research

| Compound | MIC against M. tuberculosis H37Rv (μg/mL) | MIC against Rifampin-resistant M. tuberculosis (μg/mL) | Reference |

|---|---|---|---|

| Compound 3m | 4 | 4 | |

| Compound 3a | 16 | Not tested | |

| Compound 3d | 16 | Not tested | |

| Compound 3e | 64 | Not tested |

The structural similarity between these compounds and 2-(3-Fluoro-2-nitrophenyl)acetic acid suggests that the latter may also exhibit antimicrobial properties, or could serve as a precursor for the synthesis of antimicrobial agents with enhanced activity profiles.

Another related compound, ethyl 2-(3-fluoro-2-nitrophenyl)acetate, which is the ethyl ester derivative of our target compound, has been investigated for potential antimicrobial and anticancer activities. This suggests that 2-(3-Fluoro-2-nitrophenyl)acetic acid and its derivatives may have broader applications in biomedical research beyond antimicrobial activity.

Synthesis Methods

Industrial Production Considerations

From an industrial perspective, the production of 2-(3-Fluoro-2-nitrophenyl)acetic acid would require optimization of reaction conditions to maximize yield and purity while minimizing the formation of byproducts and addressing safety concerns associated with handling nitration reactions on a large scale.

Continuous flow reactors offer advantages for industrial-scale nitration reactions, allowing for better temperature control and reduced reaction volumes, which is particularly important for potentially exothermic and hazardous reactions involving nitric acid and aromatic compounds.

Purification methods such as recrystallization, chromatography, or distillation may be employed to achieve the desired product purity. For industrial applications, methods that are scalable, cost-effective, and environmentally sustainable would be prioritized. For instance, crystallization processes that can be readily scaled up might be preferred over chromatographic methods that are more resource-intensive.

The development of green chemistry approaches for the synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic acid would also be relevant for industrial production, potentially involving alternative solvents, catalysts, or reaction conditions that reduce environmental impact and enhance process safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume